molecular formula C14H15NO2 B15046304 ethyl 3-(1H-indol-3-yl)-2-methylprop-2-enoate

ethyl 3-(1H-indol-3-yl)-2-methylprop-2-enoate

Cat. No.: B15046304
M. Wt: 229.27 g/mol
InChI Key: TWLMCIKJOZPXIS-UHFFFAOYSA-N
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Description

Ethyl 3-(1H-indol-3-yl)-2-methylprop-2-enoate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole ring, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1H-indol-3-yl)-2-methylprop-2-enoate typically involves the reaction of indole derivatives with ethyl acrylate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the indole, followed by the addition of ethyl acrylate to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. Catalysts such as palladium or copper may be used to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1H-indol-3-yl)-2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, sulfonyl chlorides

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted indole compounds .

Scientific Research Applications

Ethyl 3-(1H-indol-3-yl)-2-methylprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(1H-indol-3-yl)-2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(1H-indol-3-yl)-2-methylprop-2-enoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

ethyl 3-(1H-indol-3-yl)-2-methylprop-2-enoate

InChI

InChI=1S/C14H15NO2/c1-3-17-14(16)10(2)8-11-9-15-13-7-5-4-6-12(11)13/h4-9,15H,3H2,1-2H3

InChI Key

TWLMCIKJOZPXIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CNC2=CC=CC=C21)C

Origin of Product

United States

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